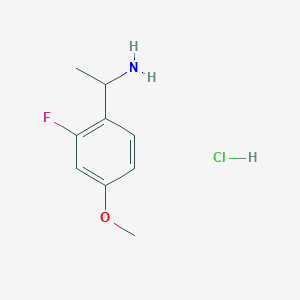
methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate, also known as 4-chloro-6-chloromethylpyridine-2-carboxylic acid methyl ester, is an organic compound that is used in a variety of scientific applications. It is a colorless and odorless crystalline solid with a molecular weight of 202.57 g/mol and a melting point of 95-97°C. The compound is soluble in water, ethanol, and dimethyl sulfoxide, and has a pKa of 7.5.
Scientific Research Applications
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and bioactive compounds. It is also used in the synthesis of polymers, catalysts, and in the preparation of metal-organic frameworks. Additionally, it is used in the synthesis of various organometallic compounds and in the synthesis of organometallic complexes.
Mechanism of Action
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate is a reagent used in a variety of chemical reactions. In general, it acts as a nucleophile, attacking electrophilic centers and forming covalent bonds. The compound can also act as a Lewis acid, forming complexes with Lewis bases. Additionally, it can act as a Bronsted acid, forming complexes with Bronsted bases.
Biochemical and Physiological Effects
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate has not been studied for its biochemical and physiological effects. It is not known to have any adverse effects on humans or animals, and is generally regarded as safe for use in scientific research.
Advantages and Limitations for Lab Experiments
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate is a versatile reagent used in a variety of laboratory experiments. It has several advantages when used in the laboratory, such as its low cost, its high reactivity, and its compatibility with a wide range of solvents. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is sensitive to light and air, and should be stored in a dark, airtight container.
Future Directions
In the future, methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate could be used to synthesize a variety of organic compounds, such as pharmaceuticals, agrochemicals, and bioactive compounds. It could also be used in the synthesis of polymers, catalysts, and metal-organic frameworks. Additionally, it could be used in the synthesis of organometallic compounds and in the synthesis of organometallic complexes. Finally, it could be used in the synthesis of novel materials, such as nanoparticles and nanostructures.
Synthesis Methods
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylatehloromethylpyridine with methyl chloroformate in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product in high yields. Other methods, such as the reaction of methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylatehloromethylpyridine with dimethyl carbonate, can also be used.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate involves the reaction of 4-chloro-6-(chloromethyl)pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "4-chloro-6-(chloromethyl)pyridine-2-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the 4-chloro-6-(chloromethyl)pyridine-2-carboxylic acid to a round-bottom flask.", "Add the dehydrating agent to the flask and stir the mixture at room temperature for 30 minutes.", "Add methanol to the flask and heat the mixture under reflux for 2 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with cold methanol and dry it under vacuum to obtain methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate as a white solid." ] } | |
CAS RN |
892665-47-3 |
Product Name |
methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate |
Molecular Formula |
C8H7Cl2NO2 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



